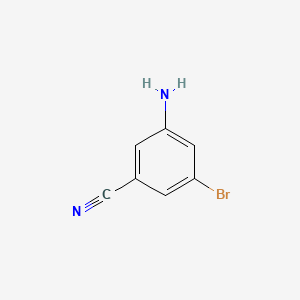

5-Amino-3-bromobenzonitrile

Beschreibung

Significance of Aromatic Amines and Nitriles in Contemporary Organic Chemistry Research

Aromatic amines and nitriles are fundamental structural motifs in organic chemistry, playing a crucial role in the synthesis of a wide array of complex molecules. numberanalytics.comsundarbanmahavidyalaya.in

Aromatic Amines:

Building Blocks: Aromatic amines are essential precursors for the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. numberanalytics.comsundarbanmahavidyalaya.inyoutube.com

Basicity and Reactivity: The nitrogen atom's lone pair of electrons imparts basic properties and allows for a variety of chemical transformations. youtube.comlumenlearning.com The aromatic ring's electron-withdrawing nature decreases the amine's basicity compared to aliphatic amines. lumenlearning.com

Functional Group Interconversion: The amino group can be readily converted into other functional groups, such as diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. sundarbanmahavidyalaya.in

Aromatic Nitriles:

Versatile Intermediates: The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic compounds like triazoles and tetrazoles. numberanalytics.comnumberanalytics.com

Electronic Properties: The strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Applications in Materials Science: Aromatic nitriles are used in the development of advanced materials, including polymers, dyes, and liquid crystals. smolecule.comnumberanalytics.com

The presence of both an amino and a nitrile group on the same aromatic ring, as in 5-Amino-3-bromobenzonitrile, offers a unique platform for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. smolecule.com

Contextualizing this compound within Halogenated Benzonitrile (B105546) Derivatives

This compound is a member of the halogenated benzonitrile family, a class of compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group. The presence and position of the halogen atom(s) significantly influence the compound's physical and chemical properties.

General Characteristics of Halogenated Benzonitriles:

Reactivity: The electron-withdrawing effects of both the halogen and nitrile groups make the aromatic ring reactive towards nucleophilic substitution and transition metal-catalyzed coupling reactions.

Synthesis: The synthesis of these compounds often involves direct halogenation of benzonitrile or palladium-catalyzed cross-coupling reactions for precise regioselective halogenation.

Applications: Halogenated benzonitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals (as herbicides and fungicides), and materials like flame retardants and liquid crystals.

The specific arrangement of the amino, bromo, and nitrile groups in this compound provides a distinct reactivity profile. The amino group can direct electrophilic substitution, while the bromine atom offers a site for cross-coupling reactions, and the nitrile group can undergo various transformations. This trifunctional nature makes it a highly valuable and specific building block within the broader class of halogenated benzonitriles.

Historical Overview of Key Research Milestones for Aminobromobenzonitriles

The development of aminobromobenzonitriles is intertwined with the broader history of aromatic chemistry and the quest for novel synthetic methodologies. While specific historical milestones for this compound are not extensively documented in readily available literature, the evolution of research in this area can be inferred from advancements in related fields.

A significant milestone in the synthesis of related compounds was the development of methods for the selective functionalization of aromatic rings. For instance, the synthesis of 4-Amino-3-bromobenzonitrile (B1270737), an isomer of the title compound, can be achieved through the reaction of 3-bromobenzonitrile (B1265711) with sodium amide in liquid ammonia (B1221849), followed by the addition of aniline (B41778). nbinno.com Another method involves the reduction of a nitro group to an amine in the presence of a bromo and cyano group. nbinno.com

The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines and provided efficient routes to complex aminobenzonitriles. mdpi.com These methods allow for the precise formation of carbon-nitrogen bonds, which is crucial for constructing the aminobenzonitrile scaffold.

While a detailed timeline for this compound is not explicitly available, its emergence as a research chemical is a direct consequence of the development of these powerful synthetic tools that enable the creation of highly substituted and functionalized aromatic compounds.

Current Research Landscape and Future Directions for this compound

The current research involving this compound primarily focuses on its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Current Applications in Research:

Medicinal Chemistry: It serves as a precursor for the development of novel therapeutic agents. For example, related aminobromobenzonitrile derivatives are key starting materials for the synthesis of anticancer drugs. nbinno.com The structural motif is also explored in the design of inhibitors for various enzymes.

Agrochemicals: The compound is employed in the synthesis of new agrochemicals. Halogenated benzonitriles, in general, are known to exhibit herbicidal and fungicidal properties.

Organic Synthesis: The multiple functional groups of this compound make it a valuable building block for creating diverse heterocyclic compounds and other complex organic structures. smolecule.com

Future Directions:

Drug Discovery: Further exploration of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity for various therapeutic targets.

Materials Science: The unique electronic and structural properties imparted by the amino, bromo, and nitrile groups could be exploited in the design of novel organic materials with applications in electronics and photonics. smolecule.com

Catalysis: The development of new catalytic methods that utilize the specific reactivity of this compound could open up new avenues for efficient and sustainable chemical synthesis.

The continued investigation into the synthesis and reactivity of this compound and its derivatives holds significant promise for advancements in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFDUDZTLRWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695746 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49674-16-0 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 5 Amino 3 Bromobenzonitrile

Established Synthetic Routes and Mechanistic Studies

The construction of 5-Amino-3-bromobenzonitrile can be approached from various starting materials, each requiring a specific sequence of reactions to introduce the three functional groups at the correct positions. Key transformations include the selective bromination of a benzonitrile (B105546) derivative, the amination of a bromobenzonitrile precursor, or the introduction of a nitrile group onto a bromoaniline framework.

Bromination of Benzonitrile Derivatives and Regioselectivity Control

The introduction of a bromine atom onto a benzonitrile ring, particularly one already substituted with an amino group, presents challenges in controlling the position of bromination. The directing effects of the existing substituents play a crucial role in the outcome of the reaction.

Direct bromination of anilines and their derivatives can be challenging due to the strong activating nature of the amino group, which can lead to multiple substitutions and a mixture of products. chemistrysteps.com For instance, the bromination of aniline (B41778) itself, even under mild conditions, often results in the formation of 2,4,6-tribromoaniline. chemistrysteps.com The amino group is a powerful ortho-, para-director, making it difficult to achieve selective monobromination at a specific position. chemistrysteps.com

In the case of 3-aminobenzonitrile, the amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the cyano group, being a deactivating meta-director, directs to the meta position (position 5). The interplay of these directing effects can lead to a mixture of isomers, complicating the synthesis of the desired 5-bromo isomer. To overcome these challenges, specific brominating agents and reaction conditions are employed. One approach involves the use of N-bromosuccinimide (NBS) in acetonitrile (B52724), which has been shown to effectively brominate cyano-substituted anilines with high yields. researchgate.net Another method utilizes a combination of potassium bromide and sodium perborate (B1237305) for a more environmentally friendly oxidative bromination of anilines. researchgate.net

| Bromination Method | Reagents | Key Features |

| N-Bromosuccinimide (NBS) | NBS, Acetonitrile | Provides good yields for bromination of cyano-substituted anilines. researchgate.net |

| Oxidative Bromination | Potassium Bromide, Sodium Perborate | Offers a greener alternative for the bromination of anilines. researchgate.net |

| Copper(II) Bromide | CuBr₂, Ionic Liquid | Allows for direct bromination of unprotected anilines with high regioselectivity. beilstein-journals.org |

To circumvent the issues of over-reactivity and lack of regioselectivity associated with the direct bromination of anilines, a common strategy is to temporarily protect the amino group. chemistrysteps.cominfinitylearn.com Acetylation of the amino group to form an acetanilide (B955) is a frequently used method. chemistrysteps.comlibretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination. chemistrysteps.cominfinitylearn.com The steric bulk of the acetyl group can also help to direct the incoming electrophile to the para position. chemistrysteps.com After the bromination step, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. chemistrysteps.comlibretexts.org

This protection-deprotection sequence adds extra steps to the synthesis but often provides a more reliable route to the desired isomer with a higher yield and purity. beilstein-journals.org

Direct Bromination Approaches and Challenges in Regioselectivity

Amination Strategies for Bromobenzonitrile Precursors

An alternative synthetic approach involves the introduction of the amino group onto a pre-existing bromobenzonitrile scaffold. A common starting material for this strategy is 3,5-dibromobenzonitrile (B1351247). The transformation can be achieved through nucleophilic aromatic substitution, where one of the bromine atoms is replaced by an amino group. This reaction typically requires the use of a nitrogen nucleophile, such as ammonia (B1221849) or an amine source, often under elevated temperatures and pressures in the presence of a catalyst. For example, the amination of similar dihalogenated aromatic compounds has been successfully carried out using ammonia in solvents like chlorobenzene (B131634) at temperatures around 110–120 °C in an autoclave.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful tools for forming carbon-nitrogen bonds. mdpi.com These reactions utilize a palladium or copper catalyst to couple an aryl halide with an amine. While specific examples for the direct amination of 3,5-dibromobenzonitrile to this compound are not extensively detailed in the provided search results, the general applicability of these methods to similar substrates is well-established. mdpi.com Reductive amination is another important method for amine synthesis, though it typically involves the reaction of a carbonyl group with an amine, which may be less directly applicable in this specific transformation. researchgate.netresearchgate.net

Nitrile Group Introduction Methodologies

The introduction of the nitrile (-CN) group is a fundamental transformation in organic synthesis and can be achieved through several methods. For the synthesis of this compound, this would typically involve the cyanation of a 3-bromo-5-aminophenyl derivative.

One of the most common methods for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. smolecule.com Another widely used approach is palladium-catalyzed cyanation, which offers a versatile and often milder alternative. smolecule.comgoogle.com This method can employ various cyanide sources, including zinc cyanide (Zn(CN)₂) or alkali metal cyanides like potassium cyanide (KCN). smolecule.comgoogle.com The choice of catalyst, ligand, and solvent is crucial for the success of these reactions. For instance, palladium catalysts are often used with zinc cyanide, while the use of potassium cyanide can be more sensitive to the reaction conditions. google.com The reaction of an aryl bromide with copper(I) cyanide, known as the Rosenmund-von Braun reaction, is another classic method for nitrile synthesis, although it often requires high temperatures. google.comrsc.org

| Cyanation Method | Cyanide Source | Key Features |

| Sandmeyer Reaction | Copper(I) Cyanide | Involves diazotization of an amine. smolecule.com |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, KCN | Versatile method with milder conditions possible. smolecule.comgoogle.com |

| Rosenmund-von Braun Reaction | Copper(I) Cyanide | Classic method, often requires high temperatures. google.comrsc.org |

Multi-step Synthesis Design and Optimization

A plausible multi-step synthesis could start from a readily available compound like m-bromoaniline. The synthesis would involve the protection of the amino group, followed by the introduction of the nitrile group, and finally deprotection. Alternatively, starting from 3,5-dibromobenzonitrile, a selective amination would be the key step.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic strategies for producing this compound are progressively incorporating green chemistry principles. These include the use of catalytic reactions, flow chemistry, and microwave-assisted synthesis to enhance reaction efficiency and reduce waste.

Catalytic Synthesis: Exploration of Transition Metal Catalysis for C-N and C-Br Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of complex aromatic compounds like this compound. These methods facilitate the formation of carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds with high precision.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The versatility of this method allows for the coupling of a wide array of amines with various aryl halides, making it a staple in modern organic synthesis. wikipedia.orgnih.gov The development of specialized ligands has expanded the scope of this reaction, enabling the use of even challenging substrates under milder conditions. nih.gov In the context of this compound, this reaction could be employed by coupling an appropriate amine with a dibromobenzonitrile precursor. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. chemrxiv.orgnih.gov For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions. nih.gov

Recent advancements have focused on developing more robust and user-friendly catalyst systems that can function without the need for a glovebox, further enhancing the practicality of this method. nih.gov

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classic yet evolving alternative for the formation of C-N and C-O bonds. nih.gov The traditional Ullmann condensation often requires harsh reaction conditions, such as high temperatures. google.com However, the development of new ligands has enabled these reactions to proceed under milder conditions with improved yields and functional group tolerance. nih.gov

For the synthesis of aminobenzonitriles, copper-catalyzed amination of aryl halides is a viable route. rsc.org These reactions can utilize various amine sources and copper catalysts to achieve the desired product. For example, a protocol for the copper-catalyzed synthesis of substituted aromatic amines using sodium azide (B81097) as the amine source has been reported. nih.gov The choice of ligand is critical, with options ranging from 1,10-phenanthroline (B135089) to various amino acids, which can significantly influence the reaction's efficiency. nih.gov In the synthesis of this compound, an Ullmann-type reaction could involve the coupling of 3,5-dibromobenzonitrile with an ammonia equivalent in the presence of a copper catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Flow chemistry, utilizing microreactors, has emerged as a transformative technology in chemical synthesis. polimi.it This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for hazardous reactions. tandfonline.combeilstein-journals.org

The small dimensions of microreactors lead to rapid mixing and efficient heat dissipation, allowing for reactions to be conducted under more aggressive conditions than would be safe in a batch reactor. tandfonline.com This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates. tandfonline.comanton-paar.com

Continuous flow systems are ideal for conducting detailed kinetic studies of chemical reactions. d-nb.infomdpi.com By systematically varying parameters such as flow rate, temperature, and reactant concentrations, researchers can rapidly gather large datasets to understand reaction mechanisms and optimize conditions. d-nb.info This approach allows for the efficient determination of kinetic parameters like reaction rates and activation energies. mdpi.com

For example, kinetic studies of reactions in monolithic continuous-flow microreactors have been successfully performed to understand reaction kinetics and optimize processes. mdpi.com This methodology can be applied to the synthesis of this compound to fine-tune reaction conditions for maximum yield and purity, while minimizing reaction times and by-product formation.

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted synthesis has become a popular technique for accelerating a wide range of chemical reactions. wisdomlib.orgfrontiersin.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods. wisdomlib.orgfrontiersin.org This efficiency is attributed to the direct and rapid heating of the reaction mixture. frontiersin.org

This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and other organic molecules. wisdomlib.orgfrontiersin.orgwjpr.netjournalijdr.comnih.gov For instance, the microwave-assisted synthesis of a Hg(II) complex with 2-Aminobenzonitrile (B23959) demonstrated a significant acceleration of the reaction. wisdomlib.orgwjpr.net Similarly, protocols for the microwave-assisted synthesis of aminobenzonitriles from nitrobenzonitriles have been developed, showcasing high yields and short reaction times.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches, which integrate highly selective biological catalysts with traditional chemical reactions, offer a powerful strategy for organic synthesis. In the context of this compound, biocatalysis primarily targets the transformation of the nitrile functional group.

Nitrile hydratase (NHase) enzymes, particularly from bacterial sources like Rhodococcus rhodochrous, are well-documented for their ability to hydrate (B1144303) nitriles to their corresponding amides with high specificity and under mild conditions. mdpi.com While direct studies on this compound are not extensively published, research on structurally similar compounds provides strong evidence for its potential as a substrate. For instance, the isomer 2-amino-5-bromobenzonitrile (B185297) has been shown to undergo complete conversion to its amide within 24 hours using a purified cobalt-containing nitrile hydratase. mdpi.com The electronic properties of the substrate, influenced by the presence and position of electron-withdrawing groups like bromine, can significantly affect the reaction rate. mdpi.com

A typical chemoenzymatic process would involve the use of either whole-cell or purified NHase in an aqueous buffer system, often with a co-solvent like acetone (B3395972) to improve substrate solubility. mdpi.comresearchgate.net This method avoids the harsh reagents and conditions often required for chemical hydrolysis of nitriles.

Beyond nitrile hydration, other enzymatic systems can be employed in multi-step chemoenzymatic routes. Transaminases and lipases are used for the asymmetric synthesis and kinetic resolution of chiral amines and amides, respectively. uniovi.es Although this compound is achiral, it can be a precursor in chemoenzymatic pathways that lead to valuable chiral benzoxazine (B1645224) derivatives. uniovi.esuniovi.es

| Enzyme Class | Exemplar Enzyme Source | Target Reaction | Substrate/Analogue | Key Findings |

| Nitrile Hydratase (NHase) | Rhodococcus rhodochrous | Nitrile Hydration | 2-amino-5-bromobenzonitrile | Complete conversion to the corresponding amide, demonstrating the enzyme's effectiveness on bromo-substituted aminobenzonitriles. mdpi.com |

| Transaminase (ATA) | Various (e.g., ATA-256) | Asymmetric Amination | 1-(2-bromophenoxy)-propan-2-one | Produces enantiopure amines, which can be precursors for complex heterocycles. uniovi.es |

| Lipase (B570770) | Candida antarctica lipase B | Kinetic Resolution | Racemic bromo-aryloxypropanamines | Effective resolution of racemic amines to yield enantiopure (S)-amines and (R)-amides. uniovi.es |

Solvent-Free and Solvent-Minimizing Synthetic Protocols

In alignment with the principles of green chemistry, significant effort has been directed toward developing synthetic protocols that reduce or eliminate the use of volatile organic solvents. These methods not only decrease environmental impact but can also enhance reaction rates and simplify product purification.

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a key technique. Reactions involving related benzonitriles, such as the synthesis of 1,2,4-triazoles from 3-bromobenzonitrile (B1265711) and hydrazides, have been successfully performed by heating the solid reactants with a base like K₂CO₃ under microwave irradiation. researchgate.net This approach often leads to reduced reaction times and high yields. thieme-connect.com Similarly, the synthesis of various nitriles from aldehydes can be achieved efficiently using microwave irradiation without any solvent. mdpi.com

The use of water as a reaction medium is another cornerstone of green synthesis. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile derivatives and CO₂ has been shown to proceed with excellent yields in water, which outperformed organic solvents like acetonitrile and toluene. rsc.org Notably, 2-amino-5-bromobenzonitrile was a viable substrate in this aqueous system, yielding the desired product in 88% yield, indicating the compatibility of bromo-substituted aminobenzonitriles with such protocols. rsc.org

| Technique | Substrate/Analogue | Reagents | Product Type | Key Advantage |

| Microwave-Assisted (Solvent-Free) | 3-bromobenzonitrile | Hydrazides, K₂CO₃ | 1,2,4-Triazoles | Rapid, efficient, and avoids organic solvents. researchgate.net |

| Microwave-Assisted (Solvent-Free) | Various Nitriles | Sodium azide, ionic liquid | 1H-Tetrazoles | Green and safe azide source, reusable ionic liquid. thieme-connect.com |

| Aqueous Synthesis | 2-amino-5-bromobenzonitrile | CO₂, Diethanolamine (catalyst) | Quinazoline-2,4(1H,3H)-dione | Utilizes water as a green solvent, achieving high product yield. rsc.org |

Synthesis of Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracking metabolic pathways, and serving as standards in quantitative analysis. The synthesis of labeled this compound allows for precise mechanistic investigations, particularly in its role as a precursor for more complex molecular probes.

Isotopic Labeling (e.g., Deuterium, Carbon-13, Nitrogen-15)

The synthesis of ¹⁵N- and ¹³C-labeled this compound has been developed for its use in creating hyperpolarized Nuclear Magnetic Resonance (HP-NMR) sensors for nitric oxide detection. nih.gov The strategic placement of the isotopic label within the molecule allows for distinct NMR signals that change upon reaction, providing a clear probe of the sensing mechanism. nih.gov

The synthetic route involves the direct bromination of an isotopically labeled precursor. For example, this compound-¹⁵N is synthesized from 4-aminobenzonitrile-¹⁵N. The bromination is achieved using N-bromosuccinimide (NBS) as the bromine source with a catalytic amount of ammonium (B1175870) chloride (NH₄Cl) in acetonitrile (MeCN) at room temperature. nih.gov A similar procedure is used to prepare the ¹³C-labeled analogue, starting with 4-aminobenzonitrile-¹³C. nih.gov These methods provide straightforward access to specifically labeled compounds for advanced analytical applications.

| Target Compound | Labeled Precursor | Key Reagents | Reaction Conditions | Application of Labeled Product |

| This compound-¹⁵N | 4-aminobenzonitrile-¹⁵N | N-bromosuccinimide (NBS), NH₄Cl | MeCN, Room Temperature, 45 min | Hyperpolarized NMR probe for nitric oxide sensing. nih.gov |

| This compound-¹³C | 4-aminobenzonitrile-¹³C | N-bromosuccinimide (NBS), NH₄Cl | MeCN, Room Temperature, 1.5 h | Hyperpolarized NMR probe for nitric oxide sensing. nih.gov |

Stereoselective Synthesis Approaches

This compound is an achiral molecule, meaning it does not have enantiomers. Therefore, stereoselective synthesis does not apply to the preparation of the compound itself. However, the functional groups of this compound—the bromo substituent and the amino group—make it a valuable building block for the stereoselective synthesis of more complex, chiral molecules.

The bromine atom is particularly useful as it allows the molecule to participate in a variety of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are prominent in this area. For instance, a strategy for the asymmetric synthesis of cis-3,5-disubstituted morpholines involves a Pd-catalyzed carboamination reaction between a chiral ethanolamine (B43304) derivative and an aryl bromide. nih.gov this compound could serve as the aryl bromide partner in such a reaction, leading to the formation of a specific stereoisomer of a complex heterocyclic product. Similarly, stereoselective synthesis of substituted pyrrolidines has been achieved through Pd-catalyzed carboamination of amino alkenes with aryl bromides. umich.edu

These methods demonstrate that while this compound is not a target of stereoselective synthesis, it is a key precursor for it. Its ability to be incorporated into larger scaffolds with high stereocontrol makes it a versatile tool for constructing enantiomerically pure molecules for applications in medicinal chemistry and materials science. nih.govumich.edu

Reactivity Studies and Functional Group Interconversions of 5 Amino 3 Bromobenzonitrile

Reactions at the Amino Group

The amino group in 5-Amino-3-bromobenzonitrile is a primary site for various chemical modifications, including acylation, alkylation, arylation, diazotization, condensation, and cyclization reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows it to readily react with a variety of electrophiles.

Acylation: The amino group can be acylated to form amides. For instance, reaction with benzoyl chloride in the presence of a base like cesium carbonate in dichloromethane (B109758) leads to the corresponding benzamide (B126) derivative. Acetylation using acetic anhydride (B1165640) is another common transformation, often employed as a protecting group strategy in multi-step syntheses.

Alkylation and Arylation: While specific examples for this compound are not prevalent in the reviewed literature, the amino group is generally susceptible to alkylation and arylation reactions. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a modern method for forming C-N bonds and could be applied to the arylation of this compound. mdpi.com

Diazotization and Sandmeyer Reactions for Halogen or Hydroxyl Introduction

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups. smolecule.comwikipedia.orgnih.gov

Diazotization: Treatment of an aromatic amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (0–5 °C), generates a diazonium salt. smolecule.comgoogle.com

Sandmeyer Reaction: The resulting diazonium salt can undergo a Sandmeyer reaction, where it is treated with a copper(I) salt to introduce a new substituent. wikipedia.orgnih.gov For example, using copper(I) bromide or copper(I) chloride would replace the diazonium group with a bromine or chlorine atom, respectively. wikipedia.org To introduce a hydroxyl group, the diazonium salt can be heated in water, or more mildly, treated with copper(I) oxide in the presence of copper(II) nitrate. wikipedia.org This provides a pathway to phenols from aryl amines.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds. A notable example is the cascade coupling/condensation process where 2-halobenzonitriles react with hydrazine (B178648) derivatives. While the specific substrate is different, this demonstrates the potential for the amino and nitrile groups to be involved in forming heterocyclic structures like substituted 3-aminoindazoles. acs.orgnih.gov

Cyclization Reactions Involving the Amino Group

The presence of the amino and nitrile groups on the same aromatic ring makes this compound a candidate for cyclization reactions to form fused heterocyclic systems. For instance, the reaction of o-bromoarylamines with nitriles, catalyzed by copper, can lead to the formation of benzimidazoles. rsc.org Similarly, reactions with reagents like ethyl 2,3-dicyanopropionate can lead to the formation of pyrazole (B372694) rings after a diazotization-condensation sequence. google.com

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing molecular complexity through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.cawikipedia.orglibretexts.org This is a widely used method for forming biaryl compounds. uwindsor.ca The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound, catalyzed by palladium. Similar to the Suzuki reaction, it is a versatile method for creating C-C bonds.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nrochemistry.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.commdpi.com This reaction is tolerant of a wide range of functional groups and can often be carried out at room temperature. nrochemistry.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is known for its high trans selectivity. organic-chemistry.org

Below is an interactive data table summarizing the cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Substituted Styrene |

| Stille Coupling | Organotin Compound | Pd catalyst | Biaryl or other C-C coupled product |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., diisopropylamine) | Arylalkyne |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) reactions involving this compound are influenced by the electronic properties of its substituents. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, while the amino group can modulate this reactivity. The bromine atom, being a good leaving group, is the primary site for substitution.

The accepted mechanism for SNAr reactions involves a two-step process: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org The stability of the Meisenheimer complex is a key factor in determining the reaction rate. For this compound, the electron-withdrawing nitrile group helps to stabilize this intermediate.

Common nucleophiles used in SNAr reactions with bromoarenes include amines, alkoxides, and thiolates. For instance, the bromine atom can be displaced by various amines under suitable conditions, often requiring elevated temperatures and sometimes a base or catalyst. researchgate.net The reaction with sodium methoxide (B1231860) can replace the bromine atom with a methoxy (B1213986) group. vulcanchem.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on similarly substituted bromoarenes are well-established. libretexts.orgfluorochem.co.uk

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Amines | 5-Amino-3-(dialkylamino)benzonitrile | Elevated temperatures, polar aprotic solvents vulcanchem.com |

| Alkoxides | 5-Amino-3-alkoxybenzonitrile | Base (e.g., sodium methoxide) vulcanchem.com |

Formation of Grignard Reagents and Other Organometallics

The bromine atom of this compound allows for the formation of Grignard reagents and other organometallic species. This transformation is typically achieved by reacting the bromoarene with magnesium metal in an ether solvent like THF. msu.edu The resulting organomagnesium compound is a potent nucleophile and a strong base.

However, the presence of the acidic amino group and the electrophilic nitrile group within the same molecule presents a challenge for the direct formation of a stable Grignard reagent. The Grignard reagent, once formed, could potentially react with the amino group in an acid-base reaction or with the nitrile group. To circumvent these issues, low-temperature conditions and the use of specialized reagents like i-PrMgCl·LiCl can be employed to facilitate the halogen-metal exchange while minimizing side reactions. msu.edursc.org

Once formed, these organometallic intermediates can participate in a variety of subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Negishi) to form new carbon-carbon bonds. For example, after conversion to an organozinc reagent, it can be coupled with various aryl halides. acs.org Another approach involves a halogen-metal exchange followed by reaction with an electrophile. msu.edu

Table 2: Formation and Reactions of Organometallic Intermediates

| Reagent | Intermediate | Subsequent Reaction | Product |

| Mg, THF | Grignard Reagent | Reaction with an electrophile | Functionalized benzonitrile (B105546) |

| n-BuLi, low temp. | Organolithium | Metal-halogen exchange, then reaction with an electrophile msu.edu | Ketone (from anhydride) msu.edu |

| i-PrMgCl·LiCl | Organomagnesium | Cross-coupling with aryl halides rsc.org | Biaryl compounds rsc.org |

Reactions at the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. The selective conversion to an amide is often challenging as the amide can be further hydrolyzed to the carboxylic acid.

Hydrolysis to Amides: Several methods exist for the selective hydration of nitriles to amides. One approach involves using N,N-disubstituted hydroxylamine, which has been shown to be effective for a range of nitriles, including those with electron-withdrawing groups. researchgate.net Another mild and selective method utilizes Amberlyst A-26 supported hydroperoxide, prepared in situ from hydrogen peroxide. This method works for both aromatic and aliphatic nitriles and avoids further hydrolysis to the carboxylic acid.

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group to a carboxylic acid typically requires more forcing conditions, such as strong acid or base catalysis at elevated temperatures. This would yield 3-amino-5-bromobenzoic acid.

Table 3: Hydrolysis of the Nitrile Group

| Product | Reagents and Conditions |

| 5-Amino-3-bromobenzamide | N,N-diethylhydroxylamine, MeOH/H₂O, room temperature researchgate.net |

| 5-Amino-3-bromobenzamide | Amberlyst A-26 (OH⁻ form), H₂O₂, methanol, room temperature |

| 3-Amino-5-bromobenzoic acid | Strong acid or base, heat |

Reduction to Aldehydes or Amines

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, yielding (5-amino-3-bromobenzyl)amine. Catalytic hydrogenation can also be employed for this transformation.

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde is a more delicate transformation that requires a milder reducing agent to avoid over-reduction to the amine. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction is typically carried out at low temperatures, and a subsequent aqueous workup hydrolyzes the intermediate imine to the aldehyde, which in this case would be 5-amino-3-bromo-benzaldehyde.

Table 4: Reduction of the Nitrile Group

| Product | Reagent |

| (5-Amino-3-bromobenzyl)amine | Lithium aluminum hydride (LiAlH₄) |

| 5-Amino-3-bromobenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) |

Cycloaddition Reactions (e.g., with Azides for Triazole Formation)

The nitrile group of this compound can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a class of heterocycles with applications in medicinal chemistry. A more common reaction is the formation of 1,2,3-triazoles from nitriles and azides. mdpi.comhugendubel.de

The reaction of a nitrile with an azide (B81097) to form a 5-amino-1,2,3-triazole can be catalyzed by bases such as cesium carbonate. rsc.org For instance, the reaction of 3-bromobenzonitrile (B1265711) with an aryl azide in the presence of a suitable catalyst can yield a 5-(3-bromophenyl)-1,2,3-triazole derivative. researchgate.net These cycloaddition reactions provide a direct route to highly functionalized heterocyclic systems. mdpi.com

Table 5: Cycloaddition Reaction of the Nitrile Group

| Reactant | Product | Catalyst/Conditions |

| Aryl azide | 5-(5-Amino-3-bromophenyl)-1-aryl-1,2,3-triazole | Cesium carbonate (Cs₂CO₃) rsc.org |

| Trimethylsilyl azide | 5-(3-Bromophenyl)tetrazole | Dibutyltin oxide, microwave irradiation uit.no |

Pinner Reaction and Imidate Formation

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. organic-chemistry.orgwikipedia.org These salts are stable intermediates that can be isolated. The reaction is typically carried out by bubbling anhydrous hydrogen chloride gas through a solution of the nitrile in an alcohol.

The resulting imidate hydrochloride can then be hydrolyzed with water to form an ester or reacted with an amine to produce an amidine. wikipedia.org The Pinner reaction provides a versatile method for converting nitriles into other important functional groups. While the general reaction is well-established, specific examples with this compound were not found in the search results. However, the principles of the reaction are applicable to this substrate. The reaction of nitriles with alcohols in the presence of a base can also lead to imidates, offering a complementary approach to the acid-catalyzed Pinner reaction. wikipedia.org

Table 6: Pinner Reaction and Related Transformations

| Reactant | Intermediate | Subsequent Reaction | Final Product |

| Alcohol, HCl | Imidate hydrochloride (Pinner salt) organic-chemistry.org | Hydrolysis with water | Ester wikipedia.org |

| Alcohol, HCl | Imidate hydrochloride (Pinner salt) organic-chemistry.org | Reaction with amine | Amidine wikipedia.org |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.org The architecture of this compound is ideally suited for such processes, with the nucleophilic amino group, the electrophilic carbon of the nitrile, and the carbon-bromine bond (amenable to cross-coupling and related reactions) poised for sequential transformations.

While specific cascade reactions commencing directly from this compound are not extensively documented, the reactivity of its isomers provides a clear blueprint for its potential. A notable example is the base-promoted, transition-metal-free synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones. cardiff.ac.uk This reaction proceeds through a cascade sequence initiated by the deprotonation of the amine, which then undergoes an aza-Michael addition to the ynone. The resulting intermediate subsequently undergoes an intramolecular C-cyclization onto the nitrile group, followed by aromatization to yield the final quinoline (B57606) product. cardiff.ac.uk This process demonstrates the powerful synergy between the amino and cyano groups in a one-pot cyclization.

The general mechanism for this type of cascade is proposed as:

Base-mediated deprotonation of the amino group of the aminobenzonitrile.

Nucleophilic attack of the resulting anion onto the ynone (aza-Michael addition) to form a reactive enolic-allene intermediate.

Intramolecular C-cyclization of the intermediate onto the nitrile carbon.

Aromatization via proton abstraction to furnish the stable 4-aminoquinoline (B48711) ring system. cardiff.ac.uk

The scope of this reaction is broad, tolerating a variety of substituents on both the aminobenzonitrile and the ynone, highlighting its robustness.

Table 1: Analogous Cascade Synthesis of Substituted 4-Aminoquinolines from 2-Aminobenzonitriles and Ynones cardiff.ac.uk This table illustrates the principle of cascade reactions using an isomer of the title compound.

| 2-Aminobenzonitrile (B23959) Substrate | Ynone Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu, DMSO, 100°C, 1h | 2-Phenyl-4-anilinoquinoline | 92% |

| 2-Amino-4-methylbenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu, DMSO, 100°C, 1h | 6-Methyl-2-phenyl-4-anilinoquinoline | 94% |

| 2-Amino-5-bromobenzonitrile (B185297) | 1,3-Diphenylprop-2-yn-1-one | KOtBu, DMSO, 100°C, 1h | 7-Bromo-2-phenyl-4-anilinoquinoline | 85% |

| 2-Aminobenzonitrile | 1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-one | KOtBu, DMSO, 100°C, 1h | 4-Anilino-2-(thiophen-2-yl)quinoline | 91% |

Drawing from these principles, a hypothetical cascade reaction for this compound could involve an initial Sonogashira or Suzuki coupling at the bromine position, followed by an intramolecular cyclization triggered by the amino group attacking the nitrile or the newly introduced functionality, leading to complex polycyclic heteroaromatic systems.

Regioselectivity and Stereoselectivity in Complex Transformations

The outcomes of reactions involving this compound are heavily influenced by the directing effects of its functional groups and the reaction conditions, which govern both regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the product).

Regioselectivity

The substitution pattern on the aromatic ring dictates the regiochemical course of further functionalization. The amino group is a potent activating ortho-, para-director, while the bromo and cyano groups are deactivating meta-directors. In this compound, these effects combine to create a nuanced reactivity map:

Positions C4 and C6: These are ortho to the strongly activating amino group and are thus highly susceptible to electrophilic attack. C4 is particularly activated due to being para to the amino group as well.

Position C2: This position is ortho to both the bromo and cyano groups, making it electronically deactivated.

This inherent electronic bias can be exploited for selective transformations. An excellent illustration of regiocontrol is found in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, from 3-bromo-2,6-dichlorobenzonitrile. chemrxiv.org In this reaction, hydrazine hydrate (B1144303) selectively displaces the chlorine at C2 (ortho to the nitrile) over the chlorine at C6 to form the indazole ring. This selectivity is crucial for the synthesis and is achieved by carefully controlling the reaction conditions. chemrxiv.org While this example starts from a different benzonitrile, it underscores how subtle electronic and steric factors can direct cyclization with high fidelity, a principle directly applicable to designing reactions for this compound.

Table 2: Regioselective Cyclization of 3-Bromo-2,6-dichlorobenzonitrile with Hydrazine chemrxiv.org This table demonstrates the principle of regioselectivity in a related system.

| Reactant | Reagent | Solvent | Temperature | Time | Major Product | Yield |

|---|---|---|---|---|---|---|

| 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | n-Butanol | 100°C | 1 h | 7-Bromo-4-chloro-1H-indazol-3-amine | 81% |

| 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | Ethanol | Reflux | 16 h | 7-Bromo-4-chloro-1H-indazol-3-amine | 75% |

Stereoselectivity

Stereoselectivity becomes a key consideration when a reaction involving this compound creates one or more new stereocenters. While the starting material is achiral, its derivatives can participate in highly stereoselective transformations. The control of stereochemistry is often achieved through the use of chiral catalysts or auxiliaries.

A powerful demonstration of how catalyst structure can control reaction pathways, and by extension, the isomeric and stereochemical outcome, is seen in palladium-catalyzed reactions. For instance, the reaction of γ-(N-arylamino)alkenes with aryl bromides can lead to a mixture of different cyclic and acyclic products depending on the phosphine (B1218219) ligand used with the palladium catalyst. nih.gov By carefully selecting the ligand, the reaction can be steered to selectively produce one desired diastereomer over others. nih.gov This highlights that in complex transformations, the catalyst does not merely accelerate the reaction but actively dictates its stereochemical and regiochemical course by influencing the relative rates of competing mechanistic steps like reductive elimination and β-hydride elimination. nih.gov

The synthesis of chiral phosphinooxazoline (PHOX) ligands, which are privileged ligands in asymmetric catalysis, can originate from bromobenzonitrile derivatives. beilstein-journals.org For example, 2-bromobenzonitrile (B47965) can be reacted with a chiral source (like a D-fructose derivative) in a Ritter reaction to form an oxazoline (B21484) ring, followed by an Ullmann coupling to introduce the phosphine moiety. beilstein-journals.org The resulting chiral ligand can then be used to induce high enantioselectivity in a variety of catalytic reactions, such as the Tsuji-Trost allylic alkylation. beilstein-journals.org This illustrates how the bromo-nitrile functionality can serve as a handle to construct complex chiral molecules that, in turn, control the stereoselectivity of other reactions.

Table 3: Ligand-Controlled Product Selectivity in a Pd-Catalyzed Reaction nih.gov This table illustrates how ligand choice can dictate reaction outcome, a key principle in achieving selectivity.

| Starting Amine | Aryl Bromide | Pd Source | Ligand | Major Product Type | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| N-(4-CF3-phenyl)cyclopent-3-en-1-amine | 4-Bromotoluene | Pd2(dba)3 | dppf | 6-Aryl-octahydropyrrole | 70% | >20:1 |

| N-(4-CF3-phenyl)cyclopent-3-en-1-amine | 4-Bromotoluene | Pd2(dba)3 | P(o-tol)3 | Diarylamine | 65% | N/A |

| N-(4-CF3-phenyl)cyclopent-3-en-1-amine | 4-Bromotoluene | Pd(OAc)2 | DPEphos | 5-Aryl-octahydropyrrole | 70% | >20:1 |

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and 5-Amino-3-bromobenzonitrile serves as a key precursor for several important classes of heterocycles. The reactivity of the ortho-halo-benzonitrile motif is particularly crucial in the formation of fused ring systems.

Indazoles: The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry. While direct synthesis from this compound is a viable pathway, extensive research has been conducted on the synthesis of 3-aminoindazoles from related 2-bromobenzonitriles. A general and efficient two-step procedure involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965), followed by an acidic deprotection and cyclization sequence. acs.orggoogle.com Another approach is the CuBr-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine (B178648) carboxylic esters, which proceeds through a cascade coupling/condensation process to yield substituted 3-aminoindazoles. fluorochem.co.uk For instance, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile (B68940) by heating with hydrazine. researchgate.net These methodologies highlight the potential of the bromobenzonitrile core in constructing the indazole ring system.

Triazoles: The 1,2,4-triazole (B32235) ring is another important heterocyclic motif with diverse applications. Research has demonstrated the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs starting from 3-bromobenzonitrile (B1265711). sigmaaldrich.com The synthesis involves the reaction of N-(substituted phenyl)hydrazine carboxamide with 3-bromobenzonitrile in the presence of a base. sigmaaldrich.com Furthermore, a general method for synthesizing 3,5-disubstituted 1,2,4-triazoles involves the base-catalyzed condensation of a nitrile and a hydrazide. mdpi.com A transition-metal-free approach has also been developed for the construction of 5-amino-1,2,3-triazoles through the nucleophilic addition and cyclization of carbodiimides with diazo compounds. rsc.org

Pyrazoles: Pyrazole (B372694) derivatives are known for their wide range of biological activities. The 5-aminopyrazole system is a significant heterocyclic template in the pharmaceutical and agrochemical industries. The synthesis of these compounds often involves the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. For example, 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole, an important intermediate for the insecticide fipronil, is synthesized from 2,6-dichloro-4-trifluoromethyl aniline (B41778) and 2-ethoxymethylidene-3-oxobutanenitrile followed by cyclization. researchgate.net The versatility of the nitrile group in precursors like this compound suggests its utility in constructing such pyrazole rings.

Table 1: Synthesis of Heterocyclic Compounds from Bromobenzonitrile Precursors

| Heterocycle Class | Precursor Example | Reagents and Conditions | Resulting Scaffold | Citation(s) |

| Indazole | 2-Bromobenzonitrile | 1. Pd-catalyst, Benzophenone hydrazone; 2. Acid | 3-Aminoindazole | acs.orggoogle.com |

| Indazole | 5-Bromo-2-fluorobenzonitrile | Hydrazine, 100°C | 5-Bromo-1H-indazol-3-amine | researchgate.net |

| 1,2,4-Triazole | 3-Bromobenzonitrile | N-(substituted phenyl)hydrazine carboxamide, K₂CO₃, n-butanol, 120°C | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | sigmaaldrich.com |

| Pyrazole | 2,6-dichloro-4-trifluoromethyl aniline, 2-ethoxymethylidene-3-oxobutanenitrile | 1. Salification; 2. Nitrosation; 3. Cyclization in aqueous ammonia (B1221849) | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole | researchgate.net |

The bromine atom in this compound is a versatile handle for introducing further complexity into the aromatic ring through various cross-coupling reactions. This allows for the synthesis of polyfunctionalized aromatic systems that are otherwise difficult to access. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful in this context, enabling the formation of carbon-carbon bonds. For instance, 3-Bromo-5-(hydroxymethyl)benzonitrile (B592711) can be coupled with boronic acids in the presence of a palladium catalyst to generate various substituted benzonitriles. researchgate.net This reactivity is directly applicable to this compound, allowing for the introduction of a wide range of aryl or alkyl substituents at the 3-position. Similarly, the amino group can be functionalized, and the nitrile group can be transformed, leading to a vast chemical space of polyfunctionalized aromatic compounds. wikipedia.org

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis. While specific examples detailing the use of this compound for this purpose are not abundant in the literature, the synthesis of chiral ligands from closely related precursors demonstrates the potential of this scaffold. For example, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines, a class of highly effective ligands for asymmetric catalysis, can be readily prepared from 2-bromobenzonitrile. mdpi.com This synthesis involves a transmetalation with butyllithium, reaction with chlorodiphenylphosphine, and subsequent conversion of the resulting phosphinoaryl nitrile to the oxazoline (B21484) with a chiral amino alcohol. mdpi.com

The presence of the amino group in this compound offers an additional site for modification, potentially leading to the development of novel bifunctional chiral ligands or organocatalysts. Organocatalysis often utilizes small organic molecules containing heteroatoms like nitrogen to accelerate chemical reactions. rsc.org The amino group could act as a hydrogen-bond donor or be transformed into other functional groups commonly found in organocatalysts, such as thioureas or squaramides. rsc.org

Polyfunctionalized Aromatic Systems

Role in Medicinal Chemistry and Drug Discovery Research

The structural features of this compound make it a valuable scaffold in the design and synthesis of new therapeutic agents. Its ability to serve as a template for bioactive molecules has been explored in various contexts within medicinal chemistry.

Scaffold for Bioactive Molecule Synthesis (e.g., Enzyme Inhibitors, Receptor Modulators)

The aminobenzonitrile core is a common motif in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound provides a unique starting point for the synthesis of targeted therapeutics.

Enzyme Inhibitors: Research has shown that aminobenzonitrile derivatives can act as potent inhibitors of various enzymes. For example, 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one-based compounds, synthesized from 2-Amino-5-bromo-benzonitrile, have been identified as multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity. researchgate.net In another study, a series of quinoline (B57606) derivatives were synthesized from 4-amino-3-bromobenzonitrile (B1270737) as potent and selective phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of Alzheimer's disease. nih.gov The synthesis involved the condensation of 4-amino-3-bromobenzonitrile with ethoxymethylenemalonate, followed by cyclization and further functionalization. nih.gov

Receptor Modulators: The aminobenzonitrile scaffold has also been utilized in the synthesis of receptor modulators. For instance, derivatives of 3-Amino-5-bromobenzonitrile have been used in the preparation of GPR35 agonist compounds.

Table 2: Bioactive Molecules Derived from Aminobenzonitrile Scaffolds

| Bioactive Molecule Class | Precursor Example | Target | Therapeutic Area (Potential) | Citation(s) |

| Receptor Tyrosine Kinase (RTK) Inhibitors | 2-Amino-5-bromo-benzonitrile | Multiple RTKs | Cancer | researchgate.net |

| Phosphodiesterase 5 (PDE5) Inhibitors | 4-Amino-3-bromobenzonitrile | PDE5 | Alzheimer's Disease | nih.gov |

| GPR35 Agonists | 3-Amino-5-bromobenzonitrile | GPR35 | Inflammatory and Metabolic Diseases |

Prodrug Design and Synthesis

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. The amino group of this compound provides a convenient handle for the synthesis of prodrugs. By modifying the amino group, it is possible to alter properties such as solubility, stability, and membrane permeability, or to achieve targeted drug delivery.

Common strategies for creating prodrugs from aromatic amines include the formation of amides, carbamates, and N-Mannich bases. researchgate.net For instance, the amino group can be acylated to form an amide bond with a promoiety, which can be designed to be cleaved in vivo by specific enzymes to release the active parent drug. google.com Similarly, the formation of a carbamate (B1207046) linkage can be employed. researchgate.net Another approach involves the formation of N-Mannich bases through the reaction of the amine with an aldehyde and an NH-acidic compound, which can improve properties like lipophilicity. While specific examples of prodrugs derived directly from this compound are not extensively documented, the established principles of prodrug design for aromatic amines are directly applicable to this compound, highlighting its potential in developing novel drug delivery systems. For example, the hydroxymethyl group in 3-bromo-5-(hydroxymethyl)benzonitrile has been noted to enhance aqueous solubility, making it suitable for hydrophilic prodrugs.

Development of Diagnostic Agents

In the field of medicinal chemistry and diagnostics, small molecules serve as crucial tools for understanding disease mechanisms. This compound has been utilized as a key intermediate in the synthesis of inhibitors for enzymes implicated in neurodegenerative disorders. Specifically, it is a documented starting material in synthetic pathways aimed at producing beta-secretase (BACE1) inhibitors. google.com The BACE1 enzyme is a primary target in Alzheimer's disease research, as it is involved in the generation of amyloid-beta peptides that form plaques in the brain.

The synthesis involves transforming this compound into more complex structures that can fit into the active site of the enzyme. google.com These resulting compounds, or their radiolabeled analogues, have the potential to be developed into positron emission tomography (PET) imaging agents for visualizing BACE1 activity in the brain, contributing to the diagnosis and study of Alzheimer's disease.

Application in Agrochemical and Specialty Chemical Synthesis

The structural framework of aminobromobenzonitriles is present in various agrochemical products. While direct, large-scale application of the 5-amino-3-bromo isomer is not as widely documented as its 4-amino-3-bromo counterpart—a known precursor to the herbicide Clodinafop-propargyl—its chemical functionalities are highly relevant for creating potent agrochemicals. nbinno.com

The molecule serves as a scaffold for synthesizing complex heterocyclic compounds. For instance, the general class of aminobenzonitriles can be converted into diazonium salts, which are then reacted with other molecules to build larger structures. This approach is used in the production of phenylpyrazole-based insecticides. google.com The strategic placement of the amino, bromo, and nitrile groups on this compound offers a unique set of reaction handles to generate novel pesticides and specialty chemicals with tailored properties.

| Application Area | Research Finding | Compound Class |

| Diagnostic Research | Used as a starting material in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease research. google.com | Heterocyclic Amides |

| Agrochemical Synthesis | Structural analogues are key intermediates for herbicides. The aminobenzonitrile scaffold is used to synthesize complex pyrazoles with pesticidal activity. nbinno.comgoogle.com | Phenylpyrazoles, Aryloxyphenoxypropionates |

Polymer Chemistry and Materials Science Applications

In materials science, this compound is an attractive candidate for the development of advanced functional materials due to its multifunctionality. The presence of a polymerizable amino group, a site for cross-coupling reactions (the bromine atom), and a polar, modifiable nitrile group allows for the design of materials with specific electronic and optical characteristics.

Monomer for Functional Polymers

This compound can be envisioned as an A-B-C type monomer for creating functional polymers. The amino (-NH2) and bromo (-Br) groups are suitable for step-growth polymerization techniques. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, while the amino group can form amide or imide linkages. mdpi.comncsu.edu This allows for the synthesis of unique polymer backbones where the nitrile (-CN) group remains as a pendant functionality.

This pendant nitrile group can significantly influence the polymer's properties, enhancing its thermal stability, solubility, and adhesion. It can also be chemically modified after polymerization to introduce other functional groups, enabling further tuning of the material's characteristics. Research into the polymerization of related isomers has highlighted challenges, indicating that successful polymerization is highly dependent on the specific monomer structure and reaction conditions. ncsu.edu

Precursor for Advanced Materials with Specific Electronic or Optical Properties

The synthesis of new electronically active materials is a driving force in organic electronics. sigmaaldrich.com Building blocks like this compound are valuable for creating organic semiconductors and fluorescent materials. The molecule's inherent electronic asymmetry, with the electron-donating amino group and the electron-withdrawing nitrile group, forms a "push-pull" system. This configuration is a well-established design principle for creating molecules with significant dipole moments and tailored energy levels (HOMO/LUMO), which are crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): The compound can be a precursor for synthesizing host materials, charge transport materials, or fluorescent dopants. ambeed.com

Fluorescent Probes: The push-pull structure can be elaborated to create dyes with high quantum yields for use in bioimaging. nbinno.com

Functionalized Nanomaterials: It can be used to synthesize organic ligands to modify the surface of materials like graphitic carbon nitride (g-CN), tuning their photoluminescence for applications in solid-state lighting. researchgate.net

The ability to selectively react the bromo and amino groups allows for the incorporation of this benzonitrile (B105546) unit into larger π-conjugated systems, leading to advanced materials with precisely engineered optoelectronic properties. chemscene.com

| Material Type | Potential Role of this compound | Relevant Research Field |

| Functional Polymers | Acts as an A-B-C monomer with a pendant nitrile group for post-polymerization modification. ncsu.edu | Polymer Synthesis, Catalyst-transfer Polymerization rsc.org |

| Organic Semiconductors | Building block for N-heteroacenes and other conjugated systems for organic electronics. ncsu.edu | Organic Field-Effect Transistors (OFETs) ambeed.com |

| Fluorescent Materials | Precursor for push-pull fluorophores and functional dyes for bioimaging or OLEDs. nbinno.comsigmaaldrich.com | Photonics, Optoelectronics chemscene.com |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Comprehensive Structural Analysis

Spectroscopy is the primary toolset for elucidating the molecular structure of 5-Amino-3-bromobenzonitrile. Each technique probes different aspects of the molecule's physical properties to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region is of particular interest. The three aromatic protons are expected to appear as distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and nitrile substituents. A reported analysis in DMSO-d₆ showed the aromatic protons as a multiplet in the range of δ 7.03-7.06 ppm. scihorizon.com The two protons of the primary amine (-NH₂) would typically appear as a broad singlet.

¹³C NMR: Carbon NMR identifies the number of unique carbon atoms and provides insight into their chemical environment. This compound has seven carbon atoms, which are expected to produce distinct signals. The carbon atom attached to the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (approx. 115-125 ppm). The aromatic carbons would resonate between approximately 110 and 150 ppm, with the carbons directly bonded to the bromine and amino groups showing shifts influenced by these substituents.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, while an HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached. These methods are crucial for resolving ambiguities that may arise from overlapping signals in the 1D spectra.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Atom | Expected/Reported Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H | 7.03-7.06 (m) scihorizon.com | The three protons on the benzene (B151609) ring appear as a multiplet. |

| Amine H | Variable, broad singlet | Position and intensity can vary with solvent and concentration. | |

| ¹³C NMR | C-CN | ~118 | Characteristic chemical shift for a nitrile carbon. |

| C-Br | ~123 | Carbon attached to bromine. | |

| C-NH₂ | ~150 | Carbon attached to the amino group. | |

| Aromatic C-H | ~115-135 | Range for the other three aromatic carbons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound have distinct absorption bands. The nitrile group (C≡N) exhibits a sharp, intense absorption band around 2220-2230 cm⁻¹. The N-H bonds of the primary amine group show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, often appearing as two distinct peaks for the symmetric and asymmetric stretches. The N-H bending vibration is typically observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) stretch is also strongly Raman active. The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum than in the IR spectrum, aiding in the analysis of the aromatic structure.

Table 2: Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Amino (N-H) | Bending | ~1600 | IR |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | IR, Raman |

| Aromatic (C-H) | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic (C=C) | Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For this compound (C₇H₅BrN₂), the calculated exact mass can be compared to the experimentally measured mass to provide strong evidence for the compound's identity.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Notes |

|---|---|---|---|

| MS | Molecular Ion [M]⁺ (for ⁷⁹Br) | m/z ≈ 196 | Corresponds to the molecular weight with the lighter bromine isotope. |

| MS | Molecular Ion [M+2]⁺ (for ⁸¹Br) | m/z ≈ 198 | Corresponds to the molecular weight with the heavier bromine isotope. Intensity is nearly equal to the [M]⁺ peak. |

| HRMS | Calculated Exact Mass for [C₇H₅⁷⁹BrN₂]⁺ | 195.9663 | Used to confirm the elemental composition. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule. The benzonitrile (B105546) structure contains a conjugated π-system, which acts as a chromophore. The presence of the amino (-NH₂) and bromo (-Br) groups as auxochromes modifies the absorption profile. Expected electronic transitions include π → π* and n → π* transitions, leading to characteristic absorption maxima (λmax) in the UV region. oup.com

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Wavelength (λmax) | Associated Electronic Transition |

|---|---|---|

| λmax 1 | ~220-250 nm | π → π* |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, byproducts, or unreacted starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

HPLC Analysis: A common method for analyzing compounds like this compound involves reverse-phase HPLC. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient mixture of water (often containing an acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724). synquestlabs.comsigmaaldrich.com The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks detected, often by a UV detector set at a specific wavelength. synquestlabs.com

Advanced Detection:

Fluorescence Detection: Given its aromatic amine structure, this compound may exhibit native fluorescence, allowing for highly sensitive and selective detection with a fluorescence detector. This can be advantageous for detecting trace-level impurities.